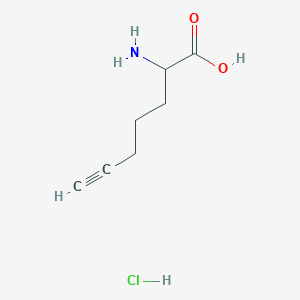

6-Heptynoic acid, 2-amino-, hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Structural Importance in Molecules

6-Aminohexanoic acid, a structural analog of 6-Heptynoic acid, 2-amino-, hydrochloride, plays a critical role in chemical synthesis. It is used in the synthesis of modified peptides and in the polyamide synthetic fibers industry. It also serves as a linker in various biologically active structures (Markowska et al., 2021).

Role in Protein Hydrolysis

Amino acids like this compound, are crucial in the hydrolysis of proteins. A specific method involving hydrochloric acid has shown efficiency in hydrolyzing hydrophobic peptide bonds, an area relevant to this compound (Tsugita & Scheffler, 2005).

Synthesis of Biologically Active Analogues

The compound has been used in the synthesis of enantiomerically and diastereomerically pure analogs that are pivotal for creating biologically active molecules. Its versatility in synthesis processes is noteworthy, contributing to the production of diaminopimelic acid (DAP) analogues (Shireman & Miller, 2001).

Development of Novel Fluorescence Probes

Compounds related to this compound, have been involved in the development of fluorescence probes. These probes are used to detect reactive oxygen species, showcasing the compound's utility in biological and chemical applications (Setsukinai et al., 2003).

Thermosensitive Properties in Phosphazene Derivatives

The compound has applications in the synthesis of phosphazene derivatives, which exhibit thermosensitive properties. These properties are significant for biomedical applications, highlighting the compound's role in creating temperature-sensitive materials (Uslu et al., 2017).

Antimicrobial Activity

Amino acid derivatives, including those related to this compound, have shown antimicrobial activity, indicating the compound's potential in developing new antimicrobial agents (Khattab, 2005).

Antiparasitic Properties

The compound's derivatives have been investigated for antiparasitic properties, particularly against parasites like Leishmania infantum and Trichomonas vaginalis. This underscores its potential in treating parasitic infections (Delmas et al., 2002).

Safety and Hazards

特性

IUPAC Name |

2-aminohept-6-ynoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2.ClH/c1-2-3-4-5-6(8)7(9)10;/h1,6H,3-5,8H2,(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNMMFBNUIPYVNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

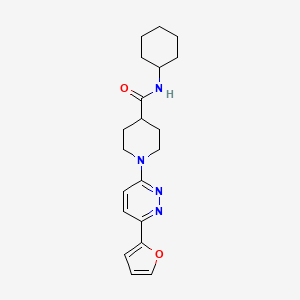

![N-(2,3-dimethoxyphenyl)-2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2361414.png)

![2,3-diphenyl-5-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2361418.png)

![Methyl 5-oxaspiro[3.4]oct-7-ene-7-carboxylate](/img/structure/B2361422.png)

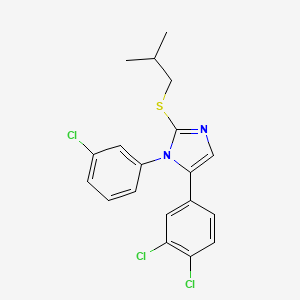

![N-(2-Aminoethyl)-N-[(3-chlorophenyl)methyl]-5,6,7,8-tetrahydrotetrazolo[1,5-a]pyridine-6-carboxamide;hydrochloride](/img/structure/B2361423.png)

![3-(4-Chlorophenyl)-6-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2361428.png)